REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH2:8][CH2:9][CH2:10][CH:11]=O)[CH:7]=1.OS(O)(=O)=O.C[C:21](C)=[O:22]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH:21]=[O:22])[CH:7]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.6 h
|
Duration
|
1.6 h
|
Type
|
CUSTOM
|
Details
|
was then removed in vacuo
|
Type
|
ADDITION
|
Details
|
A solution of NaHCO3 (sat. 40 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted with EtOAc (3×40 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product obtained by removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica (Rf=0.10, EtOAc/Hexane, 10:90, v:v)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)CCCCC=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |